N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran moiety, a thiadiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
- Benzofuran derivatives often exhibit diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Thiadiazole Ring: The thiadiazole ring can be introduced via a cyclization reaction involving appropriate precursors such as hydrazides and thiosemicarbazides.
Coupling Reactions: The final coupling of the benzofuran and thiadiazole moieties can be achieved through various coupling reactions, often involving amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Various substitution reactions can be performed to introduce different substituents on the benzofuran or thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as N-bromosuccinimide (NBS) and electrophiles like alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Pharmacology: It is investigated for its antimicrobial properties, showing activity against a range of bacterial strains.
Biochemistry: The compound is used in studies exploring its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A furanocoumarin with phototoxic properties.
Bergapten: Another furanocoumarin with similar biological activities.
Uniqueness
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-5-12-16(24-20-19-12)17(22)18-9-8-13(21)15-10-11-6-3-4-7-14(11)23-15/h3-4,6-7,10,13,21H,2,5,8-9H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYPIRVUYXMFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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